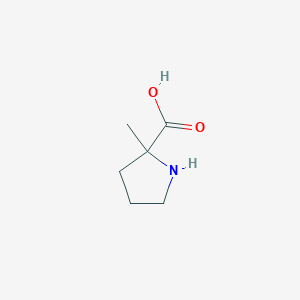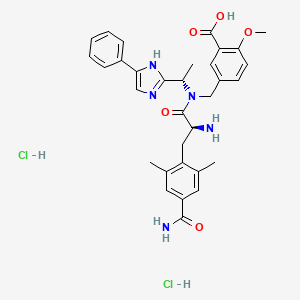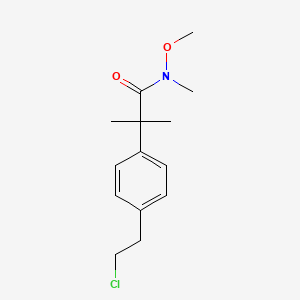
N-Methyl-N'-nitrosopiperazine-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-nitrosopiperazines, including N-Methyl-N'-nitrosopiperazine, often involves the reaction of piperazine compounds with nitrosating agents. A study by Jackson and Attalla (2010) delved into the chemistry of aqueous piperazine under flue-gas scrubbing conditions, revealing the formation of N-nitrosopiperazine compounds through positive-ion electrospray ionisation mass spectrometric analyses. The study highlighted the use of both purchased and in-house synthesized N-nitrosopiperazine standards, including those derived from deuterium-labelled precursor materials, to confirm the presence of these compounds in reaction mixtures (Jackson & Attalla, 2010).
Molecular Structure Analysis
The molecular structure of N-Methyl-N'-nitrosopiperazine and its derivatives is crucial for understanding their chemical behavior and interactions. Studies involving computational methods, such as those by Dega‐Szafran et al. (2002), provide insights into the hydrogen bonding, basicity, and spectroscopic properties of related piperazine betaines and their hydrohalides. Such analyses often involve X-ray diffraction, NMR, and FTIR spectroscopies to elucidate the structure and bonding within these compounds (Dega‐Szafran et al., 2002).
Chemical Reactions and Properties
The chemical reactivity of N-Methyl-N'-nitrosopiperazine is influenced by its nitroso functional group, which can participate in various chemical reactions. The study by Goldman, Fine, and Rochelle (2013) on the kinetics of N-nitrosopiperazine formation from nitrite and piperazine in CO2 capture systems highlights the conditions under which these compounds can form and react, providing insight into their chemical properties and potential environmental impacts (Goldman, Fine, & Rochelle, 2013).
Physical Properties Analysis
The physical properties of N-Methyl-N'-nitrosopiperazine, such as solubility, thermal stability, and UV-light reactivity, are essential for understanding its behavior in different environments and applications. Jackson and Attalla (2010) explored these aspects by monitoring the degradation of N-nitrosopiperazine under conditions of broad-band UV light and heat, typical of an amine regeneration tower, revealing its stability and reactivity under these conditions (Jackson & Attalla, 2010).
Chemical Properties Analysis
The chemical properties of N-Methyl-N'-nitrosopiperazine, including its reactivity and potential for forming other compounds through reactions such as nitrosation, are of significant interest. The formation of N-nitrosopiperazine compounds from the reaction of piperazine with nitrosating agents, as studied by Jackson and Attalla (2010), highlights the conditions and mechanisms through which these compounds can be synthesized and their potential implications (Jackson & Attalla, 2010).
Wissenschaftliche Forschungsanwendungen
Carcinogenic Mechanism and Metabolic Activation
- Anchimeric Assistance in Carcinogenicity : A theoretical study using ab initio and density functional theory (DFT) explored the anchimeric assistance mechanism of N-methyl-N'-nitrosopiperazine derivatives. It showed that the anchimeric assistance enhances the reactivity of these compounds, potentially explaining their potent carcinogenicity compared to parent compounds. This research offers theoretical evidence for the formation of electrophilic regions in the carcinogenic metabolism of nitrosopiperazines (Li, 2006).
Environmental and Analytical Chemistry
Post-Combustion CO2 Capture : Studies have identified that secondary amines like piperazine can react with NOx in the presence of O2 to form nitrosamine derivatives under conditions simulating industrial post-combustion CO2 capture processes. These findings highlight the environmental impact and necessitate strategies for mitigating nitrosamine formation in such settings (Jackson & Attalla, 2011).
Nitrosamine Contamination in Pharmaceuticals : The detection of nitrosamine impurities in pharmaceuticals, such as rifampicin, underscores the importance of developing analytical methods for their identification and quantification. This research is critical for ensuring drug safety and minimizing public health risks (Wohlfart et al., 2021).
Mechanisms of Formation and Degradation
Kinetics of Formation in CO2 Capture : Research on the kinetics of N-nitrosopiperazine formation from reactions between nitrite and piperazine in CO2 capture solutions provides insights into the processes leading to nitrosamine accumulation. Identifying inhibitors and strategies to reduce their formation is crucial for environmental safety (Goldman, Fine, & Rochelle, 2013).
Photodegradation in Natural Waters : The study of photolytic degradation of nitrosamines, including those derived from CO2 capture plant operations, in natural waters contributes to understanding their environmental fate. This research indicates that nitrosamines degrade rapidly when exposed to sunlight, which could inform environmental management practices (Sørensen et al., 2015).
Eigenschaften
CAS-Nummer |
756524-88-6 |
|---|---|
Produktname |
N-Methyl-N'-nitrosopiperazine-d4 |
Molekularformel |
C₅H₇D₄N₃O |
Molekulargewicht |
133.18 |
Synonyme |
1-Methyl-4-nitrosopiperazine-d4; 1-Nitroso-4-methylpiperazine-d4; N-Nitroso-N’-methylpiperazine-d4; NSC 523886-d4; 4-Methyl-1-nitroso-piperazine-2,2,6,6-d4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








